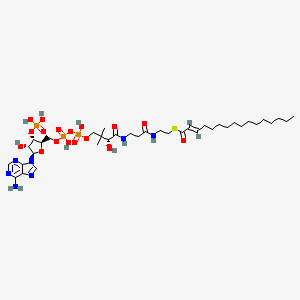

2-Hexadecenoyl-CoA

Description

Properties

Molecular Formula |

C37H64N7O17P3S |

|---|---|

Molecular Weight |

1003.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate |

InChI |

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1 |

InChI Key |

JUPAQFRKPHPXLD-MSHHSVQMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

2-hexadecenoyl-CoA 2-hexadecenoyl-coenzyme A |

Origin of Product |

United States |

Enzymology of E Hexadec 2 Enoyl Coa Metabolism

Pathways of Degradation: β-Oxidation

The primary metabolic fate of (E)-hexadec-2-enoyl-CoA is its entry into the β-oxidation spiral, a cyclical series of four reactions that results in the shortening of the fatty acyl-CoA chain by two carbons in each cycle. This process is central to cellular energy homeostasis, particularly during periods of fasting or prolonged exercise.

Acyl-CoA Dehydrogenase Activity

The initial step of β-oxidation is the introduction of a double bond between the α- and β-carbons of the acyl-CoA molecule. This reaction is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases, each with a specific substrate chain-length preference.

Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the initial step of mitochondrial fatty acid β-oxidation. uniprot.org It is specifically active on acyl-CoAs with saturated carbon chains ranging from 12 to 24 carbons. uniprot.org In the context of palmitoyl-CoA (a 16-carbon fatty acyl-CoA), VLCAD catalyzes its dehydrogenation to form (E)-hexadec-2-enoyl-CoA. reactome.orgnih.gov This reaction involves the removal of a hydrogen atom from both the C-2 and C-3 positions of the fatty acyl-CoA thioester. uniprot.org

Recent studies combining mass spectrometry and nuclear magnetic resonance (NMR) have confirmed that the oxidation of palmitoyl-CoA by VLCAD indeed produces (E)-hexadec-2-enoyl-CoA as the expected α-β-dehydrogenation product. nih.govacs.orgnih.gov Interestingly, these studies also identified the formation of E and Z stereoisomers of 3-hexadecenoyl-CoA, suggesting an alternative "γ-oxidation" pathway. nih.govacs.orgnih.gov

Acyl-CoA dehydrogenase family member 9 (ACAD9) is another mitochondrial enzyme involved in the metabolism of long-chain fatty acids. nih.govresearchgate.net Similar to VLCAD, ACAD9 catalyzes the α,β-dehydrogenation of palmitoyl-CoA to produce (E)-hexadec-2-enoyl-CoA. nih.govacs.org Research has shown that in the presence of ACAD9, palmitoyl-CoA is converted to a desaturation product with a mass corresponding to hexadecenoyl-CoA. nih.govacs.org

Like VLCAD, ACAD9 has also been shown to produce (3E)-enoyl-CoA and (3Z)-enoyl-CoA products through a "γ-oxidation" pathway. acs.org These non-canonical intermediates require an isomerization step to be converted into (2E)-enoyl-CoA to enter the main β-oxidation cycle. acs.org

Acyl-CoA oxidase (ACOX) is the first enzyme in the peroxisomal fatty acid beta-oxidation pathway. genecards.org It catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, and in this process, it donates electrons directly to molecular oxygen, which results in the production of hydrogen peroxide. genecards.org Specifically, ACOX1 is involved in the initial and rate-limiting step of peroxisomal beta-oxidation of straight-chain saturated and unsaturated very-long-chain fatty acids. genecards.org The reaction catalyzed by acyl-CoA oxidase on hexadecanoyl-CoA produces (2E)-hexadecenoyl-CoA and hydrogen peroxide. genecards.orgymdb.ca

Long-chain acyl-CoA dehydrogenase (LCAD) is another member of the acyl-CoA dehydrogenase family that acts on acyl-CoAs with chain lengths from 6 to 24 carbons, showing a preference for those with 8 to 18 carbons. uniprot.org It catalyzes the first step of mitochondrial fatty acid beta-oxidation, which is the conversion of a straight-chain fatty acyl-CoA thioester to a trans-2-enoyl-CoA. uniprot.org

Acyl-CoA Dehydrogenase Family Member 9 (ACAD9) Catalysis

Enoyl-CoA Hydratase Catalysis

The second step in the β-oxidation of (E)-hexadec-2-enoyl-CoA is a hydration reaction catalyzed by enoyl-CoA hydratase. This enzyme adds a water molecule across the double bond introduced in the previous step.

Mitochondrial enoyl-CoA hydratase 1 (ECHS1), also known as short-chain enoyl-CoA hydratase, is a key enzyme in the second step of mitochondrial fatty acid β-oxidation. uniprot.orgnih.govgenecards.orgmerckmillipore.com It catalyzes the hydration of trans-2-enoyl-CoA species to their corresponding (3S)-3-hydroxyacyl-CoA species. uniprot.org ECHS1 acts on a range of straight-chain enoyl-CoA thioesters, from C4 up to at least C16, although its catalytic efficiency decreases with increasing chain length. uniprot.orghmdb.ca The hydration of (E)-hexadec-2-enoyl-CoA is one of the reactions catalyzed by ECHS1, though at a reduced rate compared to shorter chain substrates like crotonyl-CoA. researchgate.net The product of this reaction is 3-hydroxyhexadecanoyl-CoA. ebi.ac.uk

Recent research has highlighted that ECHS1 may not recognize the non-canonical β,γ-unsaturated intermediates produced by the "γ-oxidation" activity of VLCAD and ACAD9. acs.org These alternative products would require an isomerization step before they can be processed by ECHS1 and continue through the β-oxidation cycle. acs.org

Stereospecificity of 2-Enoyl-CoA Hydratases

The hydration of the trans-2 double bond of (E)-hexadec-2-enoyl-CoA is a critical step in fatty acid oxidation, catalyzed by enzymes known as 2-enoyl-CoA hydratases. nih.gov This reaction involves the addition of a water molecule across the double bond to form 3-hydroxyacyl-CoA. nih.govjst.go.jp The stereochemical course of this hydration is strictly controlled by different bifunctional proteins, leading to the formation of either the L- or D-stereoisomer of the resulting product. mdpi.com

The L-Bifunctional Protein (L-BP), also known as Multifunctional Protein 1 (MFP-1) or EHHADH, is a key enzyme in the peroxisomal β-oxidation pathway. mdpi.com This enzyme exhibits distinct stereospecificity. When acting upon trans-2-enoyl-CoA substrates like (E)-hexadec-2-enoyl-CoA, L-BP catalyzes the hydration to exclusively form the 3(S)-hydroxyacyl-CoA isomer (also designated as the L-isomer). nih.govmdpi.comresearchgate.netebi.ac.uk This stereospecificity was confirmed through methods that directly quantify the production of 3(S)- and 3(R)-hydroxyacyl-CoA, demonstrating that L-BP yields 3(S)-hydroxyhexadecanoyl-CoA from trans-2-hexadecenoyl-CoA. nih.govresearchgate.netebi.ac.uk In addition to its hydratase activity, L-BP also possesses L-3-hydroxyacyl-CoA dehydrogenase activity, which subsequently dehydrogenates the newly formed L-isomer. mdpi.com

In contrast to L-BP, the D-Bifunctional Protein (D-BP), also referred to as Multifunctional Protein 2 (MFP-2), demonstrates opposite stereospecificity. mdpi.com D-BP is a homodimeric enzyme that catalyzes the second and third steps of peroxisomal β-oxidation for a specific set of substrates, including very-long-chain fatty acids. nih.gov Its hydratase unit exclusively converts trans-2-enoyl-CoAs, such as (E)-hexadec-2-enoyl-CoA, into 3(R)-hydroxyacyl-CoA intermediates. nih.govresearchgate.netebi.ac.uknih.gov The 3(R)-hydroxyacyl-CoA is recognized as an intermediate specific to the peroxisomal β-oxidation pathway. nih.gov Following hydration, the dehydrogenase unit of D-BP specifically oxidizes this 3(R)-isomer to the corresponding 3-ketoacyl-CoA. nih.gov

L-Bifunctional Protein (L-BP) Activity and 3(S)-Hydroxyacyl-CoA Formation

Substrate Specificity and Catalytic Rates

The efficiency of enzymes that metabolize (E)-hexadec-2-enoyl-CoA is dependent on their substrate specificity and catalytic rates. Enoyl-CoA hydratases can degrade fatty acids of varying chain lengths, but the reaction rate often decreases as the acyl chain length increases. ebi.ac.uk For instance, the mitochondrial enoyl-CoA hydratase (ECHS1) is capable of hydrating enoyl-CoA thioesters with chain lengths up to C16. uniprot.org

Kinetic studies on the trifunctional enzyme from Escherichia coli (EcTFE) provide insight into its substrate preferences. The catalytic efficiency of the enoyl-CoA hydratase (ECH) active site was found to be significantly higher for short-chain substrates compared to long-chain ones like (E)-hexadec-2-enoyl-CoA. portlandpress.com

| Substrate | kcat/KM (s⁻¹µM⁻¹) |

|---|---|

| 2E-Butenoyl-CoA (C4) | 1.5 |

| 2E-Decenoyl-CoA (C10) | 0.14 |

| 2E-Hexadecenoyl-CoA (C16) | 0.07 |

Data sourced from Biochemical Journal. portlandpress.com

Conversely, enzymes like the mitochondrial trifunctional protein are specifically adapted for the efficient processing of long-chain fatty acids. uniprot.orggenecards.org

D-3-Hydroxyacyl-CoA Dehydratase and Epimerization Mechanisms

The D-3-hydroxyacyl-CoA dehydratase activity is an integral function of the D-bifunctional protein (D-BP), which proceeds from enoyl-CoA through D-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. nih.govnih.gov This establishes the D-pathway in peroxisomal β-oxidation. However, mitochondrial β-oxidation primarily utilizes L-3-hydroxyacyl-CoA as a substrate. This necessitates a mechanism for epimerization, which converts the D-isomer into the L-isomer.

In E. coli, it has been demonstrated that the enoyl-CoA hydratase and 3-hydroxyacyl-CoA epimerase activities are associated with a common active site. researchgate.net The epimerization of D-3-hydroxyacyl-CoAs occurs via a dehydration/hydration mechanism. researchgate.net This suggests that the D-isomer can be converted back to the trans-2-enoyl-CoA intermediate ((E)-hexadec-2-enoyl-CoA), which can then be re-hydrated by an L-specific hydratase, such as the one associated with the mitochondrial trifunctional protein, to yield the L-isomer, thereby allowing it to enter the main mitochondrial β-oxidation spiral.

Involvement of Mitochondrial Trifunctional Protein Complex

The mitochondrial trifunctional protein (TFP) is an essential enzyme complex for the β-oxidation of long-chain fatty acids. uniprot.orggenecards.org TFP is a heterotetrameric complex composed of two alpha subunits (HADHA) and two beta subunits (HADHB). uniprot.orgnih.govgenecards.org The alpha subunit houses the 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, while the beta subunit contains the 3-ketoacyl-CoA thiolase activity. uniprot.orggenecards.org

(E)-hexadec-2-enoyl-CoA is a physiological long-chain substrate that, after its formation by acyl-CoA dehydrogenase, enters the TFP complex. nih.gov The 2-enoyl-CoA hydratase domain on the TFP alpha subunit catalyzes the hydration of (E)-hexadec-2-enoyl-CoA to L-3-hydroxyhexadecanoyl-CoA. nih.gov This product is then immediately passed to the adjacent L-3-hydroxyacyl-CoA dehydrogenase active site on the same alpha subunit for oxidation, demonstrating substrate channeling within the complex. nih.gov This efficient, sequential processing is critical for the complete breakdown of long-chain fatty acids for energy production. uniprot.org

Alternative Dehydrogenation Pathways: Gamma-Oxidation

Recent research has uncovered an alternative catalytic pathway in the initial dehydrogenation step of long-chain fatty acid oxidation, termed γ-oxidation or β,γ-dehydrogenation. nih.govacs.org Studies focusing on the oxidation of palmitoyl-CoA by mitochondrial acyl-CoA dehydrogenases, such as very-long-chain acyl-CoA dehydrogenase (VLCAD) and acyl-CoA dehydrogenase family member 9 (ACAD9), have identified not only the expected α,β-dehydrogenation product, (2E)-hexadecenoyl-CoA, but also the E and Z stereoisomers of 3-hexadecenoyl-CoA. nih.govacs.orgnih.gov

The formation of these (3E)- and (3Z)-enoyl-CoA products represents a "γ-oxidation" pathway. nih.gov These non-canonical intermediates cannot directly enter the subsequent steps of the β-oxidation cycle. nih.govacs.org They require an additional isomerization step, catalyzed by enoyl-CoA isomerases, to convert them into the canonical (2E)-enoyl-CoA substrate. nih.govacs.org This isomerization allows the acyl chain to re-enter the standard β-oxidation pathway, where (E)-hexadec-2-enoyl-CoA is then processed by enoyl-CoA hydratase. nih.gov This alternative route may serve a regulatory role in fatty acid metabolism. acs.org

Formation of 3-Hexadecenoyl-CoA Stereoisomers

The initial α,β-dehydrogenation step in the β-oxidation of long-chain fatty acids, such as palmitoyl-CoA, is primarily known to produce (2E)-hexadecenoyl-CoA. However, recent research has revealed that this process, catalyzed by mitochondrial acyl-CoA dehydrogenases like very-long-chain acyl-CoA dehydrogenase (VLCAD) and acyl-CoA dehydrogenase family member 9 (ACAD9), also results in the formation of (3E)- and (3Z)-hexadecenoyl-CoA stereoisomers. nih.govacs.org This alternative "γ-oxidation" pathway generates noncanonical intermediates that require further enzymatic action to enter the main β-oxidation spiral. nih.govacs.org

Using a combination of mass spectrometry and nuclear magnetic resonance, researchers have identified and structurally characterized these β,γ-dehydrogenation products. nih.govacs.org Quantitative analysis has shown that the (3E)-stereoisomer is produced in a higher yield (approximately 66%) compared to the (3Z)-stereoisomer. nih.govacs.org The formation of these 3-hexadecenoyl-CoA isomers represents a previously hidden layer of complexity in fatty acid oxidation. nih.govacs.org

Enoyl-CoA Isomerase Intermediates for Canonical Pathway Entry

The (3E)- and (3Z)-hexadecenoyl-CoA stereoisomers produced through the γ-oxidation pathway are not direct substrates for the subsequent enzymes in the canonical β-oxidation cycle. nih.govacs.org These noncanonical intermediates must first be converted into (2E)-hexadecenoyl-CoA to proceed with degradation. nih.govacs.org This crucial isomerization step is catalyzed by enoyl-CoA isomerases. nih.govacs.orgwikipedia.org

Enoyl-CoA isomerase (EC 5.3.3.8), also known as Δ3,Δ2-enoyl-CoA isomerase, facilitates the shift of the double bond from the C3 to the C2 position, converting both cis- and trans-3-enoyl-CoA to 2-trans-enoyl-CoA. wikipedia.orggenome.jpexpasy.org This enzymatic reaction is essential for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions and is also required for those with double bonds at even-numbered positions as their degradation also produces 3-trans-enoyl-CoA. wikipedia.org The reaction proceeds via an E1cb mechanism where a glutamate (B1630785) residue acts as a catalytic base. ebi.ac.uk The enzyme exhibits a significantly higher reaction rate for (3Z) isomers compared to (3E) isomers. genome.jpexpasy.org By converting the 3-hexadecenoyl-CoA stereoisomers into the canonical intermediate (2E)-hexadecenoyl-CoA, enoyl-CoA isomerase ensures their entry into and subsequent degradation via the β-oxidation pathway. nih.govacs.orgcapes.gov.br

Table 1: Key Enzymes in the Formation and Isomerization of Hexadecenoyl-CoA Intermediates

| Enzyme | Function | Substrate(s) | Product(s) |

| Very-long-chain acyl-CoA dehydrogenase (VLCAD) | Catalyzes the initial dehydrogenation of palmitoyl-CoA. | Palmitoyl-CoA | (2E)-hexadecenoyl-CoA, (3E)-hexadecenoyl-CoA, (3Z)-hexadecenoyl-CoA |

| Acyl-CoA dehydrogenase family member 9 (ACAD9) | Catalyzes the initial dehydrogenation of palmitoyl-CoA. | Palmitoyl-CoA | (2E)-hexadecenoyl-CoA, (3E)-hexadecenoyl-CoA, (3Z)-hexadecenoyl-CoA |

| Enoyl-CoA isomerase | Isomerizes the double bond from the C3 to the C2 position. | (3E)-hexadecenoyl-CoA, (3Z)-hexadecenoyl-CoA | (2E)-hexadecenoyl-CoA |

Pathways of Elongation and Biosynthesis

trans-2-Enoyl-CoA Reductase (TER) Activity

The elongation of fatty acids is a cyclic process involving four key enzymatic reactions that add two-carbon units to a growing acyl-CoA chain. nih.govoup.comresearchgate.net The final step in this cycle is the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, a reaction catalyzed by trans-2-enoyl-CoA reductase (TER). nih.govoup.comnih.gov

In mammals, the TER enzyme, encoded by the TER gene, is an endoplasmic reticulum-resident membrane protein that utilizes NADPH as a cofactor for its reductive activity. oup.comnih.govbiomolther.org This NADPH-dependent reduction is the fourth and final reaction in the fatty acid elongation cycle. nih.govbiomolther.org The enzyme catalyzes the conversion of long-chain or very long-chain trans-2-enoyl-CoA to the corresponding saturated acyl-CoA. nih.gov Peroxisomes also contain an NADPH-specific trans-2-enoyl-CoA reductase (PECR) that is involved in fatty acid chain elongation within this organelle. researchgate.net

While the mammalian TER primarily uses NADPH, other organisms possess isoforms of trans-2-enoyl-CoA reductase that can utilize both NADH and NADPH as electron donors. nih.govuniprot.org For example, the mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis is active with both coenzymes, although it shows a two- to three-fold higher specific activity with NADH compared to NADPH. nih.govuniprot.org This particular enzyme, termed EgTER1, preferentially acts on short-chain length substrates like crotonyl-CoA and trans-2-hexenoyl-CoA. nih.govuniprot.orgplos.org The existence of these dual-cofactor isoforms highlights the metabolic flexibility in different organisms and cellular compartments. nih.govuniprot.org There is also a cytosolic isoform of mitochondrial trans-2-enoyl-CoA reductase (cMECR) that is generated by alternative splicing. e-enm.org

Trans-2-enoyl-CoA reductase is a crucial enzyme in the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths greater than 20 carbons. nih.govoup.comnih.gov VLCFAs are essential components of various lipids, including sphingolipids, and are involved in numerous biological processes. nih.govuniprot.org The TER enzyme catalyzes the final reductive step in each cycle of fatty acid elongation, which allows for the progressive addition of two-carbon units to produce these long-chain molecules. oup.comuniprot.orguniprot.org In mammals, the TER gene is the only gene known to encode the trans-2-enoyl-CoA reductase responsible for the fourth reaction in the FA elongation cycle. nih.govoup.com This underscores the critical role of this enzyme in maintaining the appropriate levels and composition of VLCFAs in various tissues. nih.govnih.gov

Table 2: Characteristics of trans-2-Enoyl-CoA Reductase (TER) Isoforms

| Enzyme/Isoform | Organism/Location | Cofactor Specificity | Primary Substrates | Role |

| TER | Mammalian Endoplasmic Reticulum | NADPH | Long-chain and very long-chain trans-2-enoyl-CoAs | VLCFA synthesis |

| PECR | Mammalian Peroxisomes | NADPH | trans-2-enoyl-CoAs (C6:1 to C16:1) | Fatty acid chain elongation |

| EgTER1 | Euglena gracilis Mitochondria | NADH and NADPH (higher activity with NADH) | Short-chain trans-2-enoyl-CoAs (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA) | Fatty acid synthesis |

| cMECR | Mammalian Cytosol | NADPH | trans-2-enoyl thioesters | Fatty acid elongation |

NADH/NADPH-Utilizing Reductase Isoforms

Linkages to Sphingolipid Metabolism: Sphingosine (B13886) 1-Phosphate (S1P) Metabolic Pathway

The metabolism of (E)-hexadec-2-enoyl-CoA is intricately linked to the catabolism of sphingosine 1-phosphate (S1P), a critical signaling molecule derived from sphingolipids. nih.govwikipedia.org S1P undergoes irreversible degradation by S1P lyase, located in the endoplasmic reticulum, to produce phosphoethanolamine and trans-2-hexadecenal. atsjournals.orgmdpi.comresearchgate.net This fatty aldehyde is then further metabolized in a pathway that ultimately generates palmitoyl-CoA, which can be re-utilized in various lipid metabolic pathways. atsjournals.orgnih.gov

Conversion from trans-2-Hexadecenal to trans-2-Hexadecenoic Acid

The initial step following the S1P lyase reaction is the oxidation of trans-2-hexadecenal to trans-2-hexadecenoic acid. atsjournals.orgnih.gov This conversion is catalyzed by the enzyme fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. nih.govebi.ac.uk Research has shown that trans-2-hexadecenal is almost quantitatively oxidized to its corresponding carboxylic acid, trans-2-hexadecenoic acid. ebi.ac.uk This oxidation is a crucial step for the subsequent activation of the fatty acid. ebi.ac.uk

The table below summarizes the key components of this conversion step.

| Reactant | Enzyme | Product |

| trans-2-Hexadecenal | Fatty Aldehyde Dehydrogenase (ALDH3A2) | trans-2-Hexadecenoic Acid |

CoA Addition and Saturation to Palmitoyl-CoA

Following its formation, trans-2-hexadecenoic acid is activated by the addition of coenzyme A (CoA) to form (E)-hexadec-2-enoyl-CoA (also referred to as trans-2-hexadecenoyl-CoA). nih.govresearchgate.net This reaction is catalyzed by acyl-CoA synthetases (ACSs). nih.govcore.ac.uk Studies have identified several members of the ACS long-chain (ACSL) family, as well as other ACS isozymes like ACSVL1, ACSVL4, and ACSBG1, as being involved in this activation step. nih.govcore.ac.uk

The final step in this pathway is the saturation of the double bond in (E)-hexadec-2-enoyl-CoA to yield palmitoyl-CoA. nih.govresearchgate.net This reduction is carried out by the enzyme trans-2-enoyl-CoA reductase (TER). nih.gov Interestingly, TER also functions in the final step of very-long-chain fatty acid (VLCFA) elongation, highlighting its dual role in both sphingolipid degradation and fatty acid synthesis. nih.gov The resulting palmitoyl-CoA can then be incorporated into glycerophospholipids or undergo further metabolism. nih.govresearchgate.net

The enzymes and transformations in this part of the pathway are detailed below.

| Substrate | Enzyme(s) | Product |

| trans-2-Hexadecenoic Acid | Acyl-CoA Synthetases (e.g., ACSL family) | (E)-hexadec-2-enoyl-CoA |

| (E)-hexadec-2-enoyl-CoA | trans-2-enoyl-CoA Reductase (TER) | Palmitoyl-CoA |

General Mechanisms of Fatty Acid Chain Elongation Cycles

Fatty acid elongation is a fundamental process that extends the carbon chain of fatty acids, typically by two-carbon units per cycle. This process occurs in the endoplasmic reticulum and involves a cycle of four key reactions, which are analogous to the reverse of β-oxidation. numberanalytics.comnumberanalytics.comlibretexts.org The enzymes involved in fatty acid elongation in the endoplasmic reticulum are separate proteins, in contrast to the multi-enzyme complex of fatty acid synthase in the cytoplasm. libretexts.org The cycle consists of condensation, reduction, dehydration, and a second reduction. oup.comimrpress.com

Condensation Reactions

The initial and rate-limiting step of each elongation cycle is a condensation reaction. oup.com In this step, a fatty acyl-CoA substrate condenses with malonyl-CoA, a three-carbon molecule that serves as the two-carbon donor, releasing carbon dioxide. numberanalytics.comnumberanalytics.comresearchgate.net This reaction forms a β-ketoacyl-CoA intermediate and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). numberanalytics.comoup.com The mechanism involves the formation of a new carbon-carbon bond, coupled with the cleavage of the carboxyl bond of the malonyl group. nih.gov This decarboxylation helps to drive the condensation reaction forward. libretexts.org

Reduction Steps

Following condensation, the newly formed β-ketoacyl-CoA undergoes two reduction steps. The first reduction converts the β-keto group to a β-hydroxyacyl-CoA. numberanalytics.comnih.gov This reaction is catalyzed by a β-ketoacyl-CoA reductase (KAR) and utilizes NADPH as the reducing agent. numberanalytics.comlibretexts.org After a dehydration step, the resulting trans-2,3-enoyl-CoA is the substrate for the second reduction. This final step of the elongation cycle reduces the double bond to form a saturated, elongated fatty acyl-CoA. numberanalytics.com This reaction is catalyzed by a trans-2-enoyl-CoA reductase (TER) and also requires NADPH. numberanalytics.comourbiochemistry.com

Dehydration Processes

Between the two reduction steps is a dehydration reaction. The β-hydroxyacyl-CoA intermediate is dehydrated to form a trans-2,3-dehydroacyl-CoA (also known as trans-2-enoyl-CoA). numberanalytics.com This reaction, which creates a double bond between the α and β carbons, is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD). imrpress.comlibretexts.org This step is essential for preparing the molecule for the final reduction that results in a fully saturated fatty acid chain. libretexts.org

The four-step cycle of fatty acid elongation is summarized in the table below.

| Step | Reaction | Key Enzyme Class |

| 1 | Condensation | Fatty Acid Elongase (ELOVL) |

| 2 | Reduction | β-Ketoacyl-CoA Reductase (KAR) |

| 3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HACD) |

| 4 | Reduction | trans-2-enoyl-CoA Reductase (TER) |

Research on Chemical Synthesis Analogues

The study of (E)-hexadec-2-enoyl-CoA metabolism has been significantly advanced by the chemical synthesis of various analogues. These synthetic molecules, which include substrate and product mimics, as well as inhibitors, have been instrumental in elucidating the mechanisms of enzymes that interact with (E)-hexadec-2-enoyl-CoA and related long-chain acyl-CoA molecules. Research in this area has provided critical insights into enzyme kinetics, substrate specificity, and the structural basis of catalysis.

Substrate and Product Analogues for Mechanistic Studies

The synthesis of analogues of (E)-hexadec-2-enoyl-CoA and related compounds has enabled detailed investigation of the enzymes involved in its metabolic pathways. For instance, to understand the function of enoyl-CoA hydratase, which catalyzes the hydration of the double bond in (E)-hexadec-2-enoyl-CoA, researchers have synthesized its product, L-3-hydroxyhexadecanoyl-CoA. Kinetic studies using this synthesized product revealed it to be a potent competitive inhibitor of bovine liver enoyl-CoA hydratase (crotonase), with a Ki of 0.35 µM. nih.gov This finding was crucial in determining the true kinetic parameters for the hydration of long-chain substrates like 2-trans-hexadecenoyl-CoA, demonstrating that product inhibition can significantly affect reaction rates. nih.gov

In a different approach, to investigate the mechanism of a polyketide synthase enoyl-isomerase (PksEI14), a product analogue, (E)-hex-3-enyl-S-pantetheine, was synthesized. The enzyme was observed to catalyze the isomerization of this β,γ-unsaturated analogue to the α,β-unsaturated product, (E)-hex-2-enyl-S-pantetheine. This study of the reverse reaction provided insight into the enzyme's catalytic mechanism, which is relevant to the broader class of enzymes that handle enoyl-thioester substrates.

Furthermore, chemo-enzymatic methods have been systematically explored to synthesize a variety of acyl-CoA thioesters, including α,β-unsaturated derivatives. mdpi.com The ethyl chloroformate (ECF) mediated coupling has been shown to be effective for creating enoyl-CoA compounds such as octenoyl-CoA and sorbityl-CoA, providing a reliable route to generate tools for enzymatic studies. mdpi.com

| Synthesized Analogue | Enzyme Studied | Research Finding |

| L-3-Hydroxyhexadecanoyl-CoA | Enoyl-CoA Hydratase (Crotonase) | Acts as a strong competitive inhibitor with a Ki of 0.35 µM, highlighting the importance of product inhibition in kinetic studies of long-chain substrates. nih.gov |

| (E)-hex-3-enyl-S-pantetheine | Polyketide Synthase Enoyl-Isomerase (PksEI14) | Served as a substrate for the enzyme to study the reverse reaction (β,γ to α,β isomerization), aiding in the elucidation of the catalytic mechanism. |

| trans-2-Decenoyl-CoA | MaoC-like Enoyl-CoA Hydratase (ChsH1-ChsH2) | Used as a substrate to characterize the enzymatic activity of a novel heterotetrameric hydratase involved in cholesterol metabolism in Mycobacterium tuberculosis. nih.gov |

| trans-2-Octenoyl-CoA | MaoC-like Enoyl-CoA Hydratase (ChsH1-ChsH2) | Employed alongside other synthetic enoyl-CoAs to investigate the substrate specificity of the ChsH1-ChsH2 enzyme. nih.gov |

Inhibitors and Probes for Enzyme Characterization

The design and synthesis of specific inhibitors are a cornerstone of enzymology research. In the context of (E)-hexadec-2-enoyl-CoA metabolism, the product of the enoyl-CoA hydratase reaction, L-3-hydroxyhexadecanoyl-CoA, serves as a powerful natural inhibitor. nih.gov Its strong competitive inhibition of the enzyme underscores how metabolic intermediates can regulate enzymatic activity. nih.gov

Studies on the trans-2-enoyl-CoA reductase (TER) from Euglena gracilis have shown a preference for shorter chain substrates like (2E)-butenoyl-CoA and (2E)-hexenoyl-CoA. uniprot.org While not a direct analogue of the C16 substrate, the use of these shorter synthetic substrates has been crucial in characterizing the enzyme's kinetic properties and cofactor dependency, revealing higher specific activities with NADH over NADPH. uniprot.org This provides a basis for designing specific inhibitors that could target fatty acid biosynthesis.

The synthesis of various acyl-CoA molecules has also been essential for understanding the substrate recognition by enzymes like the short-chain enoyl-CoA hydratase (ECHS1). Although ECHS1 primarily metabolizes shorter chains, studies with a range of synthetic acyl-CoAs, including hexanoyl-CoA and octanoyl-CoA, have elucidated the structural basis for its substrate binding. nih.gov Such research is fundamental for the future design of specific inhibitors targeting fatty acid oxidation pathways.

| Enzyme | Synthetic Compound Used | Purpose of Synthesis | Key Finding |

| Enoyl-CoA Hydratase | L-3-Hydroxyhexadecanoyl-CoA | To study product inhibition. | Demonstrated strong competitive inhibition, affecting the enzyme's kinetics with long-chain substrates. nih.gov |

| Trans-2-enoyl-CoA Reductase (TER) | (2E)-Butenoyl-CoA, (2E)-Hexenoyl-CoA | To characterize enzyme kinetics and substrate preference. | Revealed a preference for shorter-chain enoyl-CoAs and higher activity with NADH. uniprot.org |

| Short-chain Enoyl-CoA Hydratase (ECHS1) | Hexanoyl-CoA, Octanoyl-CoA | To investigate substrate binding and recognition. | Provided insights into the structural mechanism of how the enzyme accommodates acyl-CoAs of different lengths. nih.gov |

| MaoC-like Enoyl-CoA Hydratase (ChsH1-ChsH2) | 3-oxo-4,17-pregnadiene-20-carboxyl-CoA | To identify the natural substrate and confirm enzyme function. | Confirmed the enzyme's role in the hydration of a steroid enoyl-CoA during cholesterol degradation. nih.gov |

Physiological and Pathophysiological Research Implications

Role as a Central Metabolic Intermediate

(E)-hexadec-2-enoyl-CoA, also known as trans-2-hexadecenoyl-CoA, is a key intermediate molecule in several major fatty acid metabolic pathways. morf-db.orgnih.gov Its central role stems from its position as a product and substrate in both catabolic and anabolic processes, primarily occurring within the mitochondria and endoplasmic reticulum. nih.govreactome.org

The most prominent pathway involving this compound is the mitochondrial β-oxidation of saturated fatty acids. reactome.orggenome.jp Specifically, it is the direct product of the first dehydrogenation step of palmitoyl-CoA (C16:0-CoA), a reaction catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD). ebi.ac.ukmdpi.com Subsequently, (E)-hexadec-2-enoyl-CoA serves as the substrate for enoyl-CoA hydratase, which catalyzes the addition of a water molecule to form (3S)-3-hydroxyhexadecanoyl-CoA, proceeding to the next step in the β-oxidation spiral. nih.govresearchgate.net

Furthermore, (E)-hexadec-2-enoyl-CoA is a crucial intermediate in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. nih.gov In this pathway, S1P is ultimately converted to palmitoyl-CoA. The final step involves the reduction of (E)-hexadec-2-enoyl-CoA to palmitoyl-CoA, a reaction catalyzed by the enzyme trans-2-enoyl-CoA reductase (TECR). nih.govnih.gov This connects the degradation of sphingolipids directly to the synthesis of glycerophospholipids. nih.gov It is also an intermediate in the fatty acid elongation cycle, which is essentially the reverse of β-oxidation. nih.govnih.gov

| Metabolic Pathway | Role of (E)-hexadec-2-enoyl-CoA | Preceding Metabolite | Succeeding Metabolite | Key Enzyme(s) | Cellular Location |

|---|---|---|---|---|---|

| Mitochondrial Fatty Acid β-Oxidation | Intermediate | Palmitoyl-CoA | (3S)-3-Hydroxyhexadecanoyl-CoA | VLCAD, Enoyl-CoA Hydratase (ECHS1) | Mitochondria |

| Sphingosine 1-Phosphate (S1P) Metabolism | Intermediate | trans-2-Hexadecenoic acid (via CoA addition) | Palmitoyl-CoA | Acyl-CoA Synthetases, Trans-2-enoyl-CoA Reductase (TECR) | Endoplasmic Reticulum |

| Fatty Acid Elongation | Intermediate | 3-Hydroxyhexadecanoyl-CoA (after dehydration) | Palmitoyl-CoA | 3-hydroxyacyl-CoA dehydratase, Trans-2-enoyl-CoA Reductase (TECR) | Endoplasmic Reticulum |

Regulatory Aspects of (E)-hexadec-2-enoyl-CoA Metabolic Flux

The flow of (E)-hexadec-2-enoyl-CoA through its associated metabolic pathways is tightly controlled to meet the cell's energy and biosynthetic needs. This regulation occurs at multiple levels, including enzyme kinetics, the involvement of accessory proteins, and transcriptional and post-translational controls.

The enzymes that produce and consume (E)-hexadec-2-enoyl-CoA are subject to regulation by substrate availability and product inhibition. Kinetic studies of the crotonase superfamily, which includes enoyl-CoA hydratase, reveal that these enzymes have evolved to sustain high metabolic fluxes. ethz.chresearchgate.net For instance, enoyl-CoA hydratase catalyzes the reversible hydration of the trans-2-double bond, with the equilibrium favoring the hydroxyacyl-CoA product. ebi.ac.uknih.gov

The activity of the mitochondrial trifunctional protein, which contains the enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities, is sensitive to the intramitochondrial ratios of [NAD+]/[NADH] and [acetyl-CoA]/[CoA]. ebi.ac.uk A low [NAD+]/[NADH] ratio, indicative of a reduced state, can lead to the accumulation of 3-hydroxyacyl-CoA esters, which in turn can inhibit the preceding enzymes and affect the concentration of (E)-hexadec-2-enoyl-CoA. ebi.ac.ukresearchgate.net Similarly, the trans-2-enoyl-CoA reductase (TECR) involved in fatty acid elongation is dependent on the availability of NADPH as a reducing equivalent. nih.govgenecards.org

| Enzyme | Reaction Involving C16:2-enoyl-CoA | Cofactor | General Kinetic Properties |

|---|---|---|---|

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA → (E)-hexadec-2-enoyl-CoA | FAD | Optimal specificity for 16-carbon fatty acyl-CoAs. mdpi.com |

| Enoyl-CoA Hydratase (ECHS1) | (E)-hexadec-2-enoyl-CoA → (3S)-3-Hydroxyhexadecanoyl-CoA | None (uses water) | Catalyzes hydration of C4 to C16 enoyl-CoAs. genecards.org Part of the highly efficient crotonase superfamily. researchgate.net |

| Trans-2-enoyl-CoA Reductase (TECR) | (E)-hexadec-2-enoyl-CoA → Palmitoyl-CoA | NADPH | Catalyzes the final reduction step in fatty acid elongation and S1P metabolism. nih.govnih.gov |

In the endoplasmic reticulum, the fatty acid elongation system requires electron donors. Cytochrome b5, a membrane-bound hemoprotein, plays a critical role in this process. nih.govresearchgate.net Research has demonstrated that cytochrome b5 is involved in the first reduction step of the elongation cycle, the conversion of a β-ketoacyl-CoA to a 3-hydroxyacyl-CoA, by facilitating electron transfer from NADH. nih.gov The rate of reoxidation of NADH-reduced cytochrome b5 is significantly stimulated by the presence of β-ketohexadecanoyl-CoA. nih.gov

However, evidence suggests that cytochrome b5 is not directly involved in the terminal reduction step, which is the conversion of (E)-hexadec-2-enoyl-CoA to palmitoyl-CoA catalyzed by trans-2-enoyl-CoA reductase. nih.gov Studies under anaerobic conditions showed that trans-2-hexadecenoyl-CoA did not stimulate the reoxidation of cytochrome b5, unlike the stimulation observed with the β-ketoacyl-CoA intermediate. nih.gov Instead, under aerobic conditions, trans-2-hexadecenoyl-CoA appears to be a substrate for the cytochrome b5-dependent Δ9 desaturase system, and it can act as an inhibitor of the desaturation of other fatty acids like stearoyl-CoA. nih.gov

The expression of genes encoding enzymes involved in fatty acid metabolism is subject to transcriptional regulation. For example, many genes for β-oxidation enzymes, particularly those in peroxisomes, are regulated by peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that respond to lipid levels. researchgate.net The expression of cytochrome b5 reductase, which supports fatty acid elongation and desaturation, can induce the transcription of lipogenic enzymes. nih.gov

Post-translational modifications and allosteric regulation provide a more immediate level of control. The activity of the mitochondrial trifunctional protein is modulated by the ratios of key metabolites like NAD+/NADH and acetyl-CoA/CoA, as previously mentioned. ebi.ac.uk This allosteric regulation allows the β-oxidation pathway to respond rapidly to changes in the cell's energy state. The assembly of individual enzymes into multi-enzyme complexes, such as the trifunctional protein or the fatty acid elongase complex, also represents a form of higher-order regulation, ensuring efficient substrate channeling between active sites and preventing the release of potentially reactive intermediates. researchgate.netgenecards.org

Cytochrome b5 Involvement in Fatty Acid Elongation

Association with Inborn Errors of Metabolism

Dysfunction in the metabolic pathways involving (E)-hexadec-2-enoyl-CoA can lead to severe inherited metabolic diseases.

Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is an autosomal recessive inborn error of fatty acid oxidation caused by mutations in the ACADVL gene. medlineplus.govorpha.net This genetic defect results in a deficiency of the VLCAD enzyme, which catalyzes the initial dehydrogenation of long-chain fatty acyl-CoAs (C14 to C20), including the conversion of palmitoyl-CoA to (E)-hexadec-2-enoyl-CoA. mdpi.comnih.gov

The enzymatic block prevents the proper breakdown of these fats for energy, which is particularly critical during periods of fasting or metabolic stress. medlineplus.gov This leads to two primary pathological consequences: energy deficiency, which can manifest as lethargy and severe hypoglycemia, and the accumulation of unmetabolized very long-chain fatty acids, which can be toxic to tissues like the heart, liver, and skeletal muscle. mdpi.commedlineplus.gov

The clinical presentation of VLCAD deficiency is heterogeneous and is generally categorized into three forms:

Severe early-onset form: Presents in infancy with high mortality, often involving cardiomyopathy, arrhythmias, hypotonia, and hepatomegaly. nih.gov

Childhood-onset form: Characterized by hypoketotic hypoglycemia and hepatomegaly, but typically without the severe cardiac involvement. medlineplus.govnih.gov

Adult-onset form: The mildest form, usually presenting with episodic muscle pain, weakness, and rhabdomyolysis (muscle breakdown), often triggered by exercise or illness. medlineplus.gov

Diagnosis is often prompted by newborn screening that detects abnormal acylcarnitine profiles, specifically elevated levels of tetradecenoylcarnitine (C14:1). orpha.net Confirmation is achieved through enzymatic assays in cultured fibroblasts or lymphocytes, which directly measure the production of (E)-hexadec-2-enoyl-CoA from a palmitoyl-CoA substrate, or by molecular genetic testing of the ACADVL gene. ebi.ac.uknih.gov

| Feature | Description in VLCAD Deficiency |

|---|---|

| Defective Enzyme | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) |

| Gene | ACADVL |

| Metabolic Block | Conversion of Palmitoyl-CoA to (E)-hexadec-2-enoyl-CoA |

| Primary Biochemical Consequences | Accumulation of very long-chain fatty acids; Impaired energy production from fat. |

| Key Clinical Manifestations | Cardiomyopathy, hypoketotic hypoglycemia, hepatomegaly, rhabdomyolysis. orpha.netnih.gov |

| Diagnostic Marker | Elevated C14:1 acylcarnitine in blood. ebi.ac.ukorpha.net |

Trifunctional Enzyme Deficiency and Metabolite Accumulation

The mitochondrial trifunctional protein (TFP) is a critical enzyme complex bound to the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation. genecards.orggenecards.orguniprot.org This heterooctameric complex consists of four alpha subunits and four beta subunits, encoded by the HADHA and HADHB genes, respectively. genecards.orggenecards.org The alpha subunit contains the long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the beta subunit possesses the long-chain 3-ketoacyl-CoA thiolase (LCTH) activity. genecards.orgorpha.net

(E)-hexadec-2-enoyl-CoA is a key intermediate in the β-oxidation of long-chain fatty acids, specifically serving as a substrate for the enoyl-CoA hydratase activity of the TFP alpha subunit. basys2.canih.gov In Trifunctional Enzyme Deficiency (TFP deficiency), an autosomal recessive disorder, mutations in either the HADHA or HADHB gene lead to a dysfunctional enzyme complex. wikipedia.orgmedlineplus.gov This impairment disrupts the metabolic processing of (E)-hexadec-2-enoyl-CoA and other long-chain fatty acid intermediates. medlineplus.gov

When the TFP complex is deficient, the β-oxidation pathway is blocked, preventing the conversion of long-chain fatty acids into energy in the form of acetyl-CoA. medlineplus.govtellmegen.com This blockage results in the accumulation of upstream metabolites, including partially metabolized long-chain fatty acids. medlineplus.govnih.gov The buildup of these metabolites, such as long-chain 3-hydroxyacylcarnitines, is considered to have toxic effects, contributing to the clinical manifestations of the disorder like cardiomyopathy, rhabdomyolysis, liver damage, and peripheral neuropathy. wikipedia.orgmedlineplus.govnih.gov

Table 1: Metabolites Accumulated in Trifunctional Enzyme Deficiency

| Metabolite Category | Specific Accumulated Compounds | Consequence of Accumulation |

|---|---|---|

| Long-Chain Acylcarnitines | 3-hydroxypalmitoylcarnitine (C16-OH) wadsworth.orgks.gov | Detected in blood plasma; key diagnostic markers. orpha.net |

| C14-OH, C18-OH, C18:1-OH orpha.net | Serve as indicators for newborn screening and diagnosis. orpha.netwadsworth.org | |

| Dicarboxylic Acids | C6-C14 (hydroxy) dicarboxylic acids orpha.net | Excreted in urine; reflect the body's attempt to clear accumulated fatty acids via alternative pathways. orpha.net |

| Fatty Acid Intermediates | Long-chain fatty acids medlineplus.gov | Build up in tissues like the liver, heart, and muscles, leading to cellular damage and organ dysfunction. wikipedia.orgmedlineplus.gov |

| Partially metabolized fatty acids medlineplus.govks.gov | Contribute to cellular toxicity and the development of severe symptoms. medlineplus.govnih.gov |

Diagnostic Research Approaches

The diagnosis of Trifunctional Protein (TFP) deficiency, a condition directly related to the metabolism of (E)-hexadec-2-enoyl-CoA, relies on a combination of biochemical and genetic testing methods. These approaches are designed to detect the characteristic accumulation of metabolites resulting from the enzymatic block and to identify the underlying genetic cause.

Newborn screening programs in several countries utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots. orpha.netwadsworth.org This initial screening can identify elevated levels of specific long-chain hydroxyacylcarnitines, such as C16-OH and C18:1OH, which are suggestive of a long-chain fatty acid oxidation disorder like TFP deficiency. wadsworth.org However, newborn screening cannot always distinguish between TFP deficiency and isolated long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. albertahealthservices.ca

Confirmatory diagnostic testing is therefore essential. albertahealthservices.ca This involves more detailed biochemical analyses, including the quantification of acylcarnitines in plasma and the analysis of organic acids in urine, which can reveal a pattern of C6-C14 (hydroxy) dicarboxylic aciduria. orpha.netwadsworth.org A definitive diagnosis is often achieved through enzymatic assays and molecular genetic testing. orpha.netalbertahealthservices.ca Enzyme activity analysis in cultured skin fibroblasts can measure the function of the three TFP enzymes directly. orpha.netnih.gov Molecular analysis of the HADHA and HADHB genes to identify biallelic pathogenic variants confirms the diagnosis at the genetic level. orpha.netnih.gov

Table 2: Diagnostic Research Approaches for Trifunctional Enzyme Deficiency

| Diagnostic Method | Analyte/Target | Sample Type | Purpose |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Acylcarnitines (C16-OH, C18:1-OH) wadsworth.org | Dried Blood Spot | Newborn screening to identify at-risk infants. orpha.netwadsworth.org |

| Plasma Acylcarnitine Analysis | Quantitative levels of long-chain hydroxyacylcarnitines nih.gov | Plasma | Confirmatory testing to quantify specific metabolite elevations. albertahealthservices.ca |

| Urine Organic Acid Analysis | C6-C14 (hydroxy) dicarboxylic acids orpha.net | Urine | Detects abnormal excretion of fatty acid metabolites. orpha.net |

| Enzyme Activity Assay | LCEH, LCHAD, and LCTH enzyme activities orpha.net | Cultured Fibroblasts (Skin Cells) wadsworth.org | Functional analysis to directly assess the deficiency in the three TFP enzyme components. orpha.net |

| Molecular Genetic Testing | HADHA and HADHB genes orpha.net | Blood | Identification of the specific disease-causing mutations to confirm the diagnosis. orpha.netnih.gov |

Advanced Research Perspectives and Future Directions

Unexplored Enzymatic Interactions and Reaction Mechanisms

While the primary enzymes acting upon (E)-hexadec-2-enoyl-CoA are known, there remains significant scope for discovering novel interactions and understanding their mechanisms in greater detail. The compound is a key substrate for at least two major enzyme classes: enoyl-CoA hydratases and trans-2-enoyl-CoA reductases.

Enoyl-CoA hydratase (ECH), or crotonase, catalyzes the hydration of the double bond in (E)-hexadec-2-enoyl-CoA to form 3-hydroxyhexadecanoyl-CoA, the second step of β-oxidation. wikipedia.org The catalytic mechanism involves two key glutamate (B1630785) residues within the active site that activate a water molecule for attack on the β-carbon. wikipedia.orgresearchgate.net The active site's rigid structure ensures precise stereochemical control. wikipedia.org

Trans-2-enoyl-CoA reductase (TECR), known as Tsc13 in yeast, catalyzes the reduction of (E)-hexadec-2-enoyl-CoA to palmitoyl-CoA. nih.govnih.gov This reaction is crucial not only in the final step of the fatty acid elongation cycle but also in the metabolic pathway that degrades sphingosine-1-phosphate. nih.govnih.gov Research has identified a conserved tyrosine residue (Tyr256 in yeast Tsc13, Tyr248 in human TECR) as the likely catalytic proton donor in this reduction. nih.gov

A significant area for future research lies in the recently uncovered complexity of fatty acid dehydrogenation. Studies using mass spectrometry and NMR have revealed that mitochondrial acyl-CoA dehydrogenases, such as VLCAD and ACAD9, can produce not only the expected α,β-unsaturated product, (E)-hexadec-2-enoyl-CoA, but also β,γ-unsaturated isomers ((E)- and (Z)-3-hexadecenoyl-CoA). acs.org This "γ-oxidation" represents an alternative catalytic activity whose physiological relevance is not yet understood. acs.org These non-canonical products cannot be directly processed by enoyl-CoA hydratase and require an isomerization step, likely catalyzed by a dedicated enoyl-CoA isomerase, to be funneled back into the main β-oxidation pathway. acs.org This discovery opens up avenues to identify and characterize the specific isomerases involved and to understand the regulatory mechanisms that control the flux between α,β- and β,γ-dehydrogenation.

| Enzyme/Enzyme Class | Known Interaction with (E)-hexadec-2-enoyl-CoA | Future Research Focus |

|---|---|---|

| Enoyl-CoA Hydratase (ECH) | Catalyzes hydration to L-3-hydroxyacyl-CoA. wikipedia.org | Investigating substrate channeling in the mitochondrial trifunctional protein complex. nih.gov |

| Trans-2-enoyl-CoA Reductase (TECR) | Catalyzes reduction to palmitoyl-CoA. nih.govnih.gov | Elucidating its dual role in fatty acid elongation and sphingolipid degradation. nih.gov |

| Acyl-CoA Dehydrogenases (VLCAD, ACAD9) | Canonical enzymes produce the precursor to (E)-hexadec-2-enoyl-CoA. acs.org | Characterizing the "γ-oxidation" side reaction that produces β,γ-unsaturated isomers. acs.org |

| Enoyl-CoA Isomerases (e.g., ECI1, ECI2) | Potential role in converting non-canonical isomers (e.g., 3-hexadecenoyl-CoA) to (E)-hexadec-2-enoyl-CoA. acs.org | Identifying and characterizing the specific isomerases that handle β,γ-unsaturated fatty acyl-CoAs. acs.org |

Cross-Talk with Other Lipid Pathways and Cellular Signaling

(E)-hexadec-2-enoyl-CoA is situated at a metabolic crossroads, and its synthesis and degradation are deeply intertwined with other lipid pathways and cellular signaling networks. A primary example of this crosstalk is its role in the sphingosine-1-phosphate (S1P) metabolic pathway. nih.gov S1P, a potent signaling lipid, can be irreversibly cleaved to form trans-2-hexadecenal and phosphoethanolamine. The aldehyde is then oxidized and activated to (E)-hexadec-2-enoyl-CoA, which is subsequently reduced by TECR to palmitoyl-CoA. nih.gov This pathway directly connects the catabolism of a key signaling sphingolipid to the pool of saturated fatty acids.

The product of this reduction, palmitoyl-CoA, is a central hub in cellular metabolism. It can be used for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of ceramides (B1148491) and other complex sphingolipids. nih.govnih.gov This creates a feedback loop where the degradation of one sphingolipid (S1P) contributes to the building blocks for others. Furthermore, palmitoyl-CoA is a primary substrate for the synthesis of glycerophospholipids and triglycerides, linking S1P metabolism to membrane biogenesis and energy storage. nih.govmdpi.com

The broader pathways of fatty acid synthesis and oxidation are also connected to major signaling networks. De novo lipogenesis, which provides the ultimate precursors for (E)-hexadec-2-enoyl-CoA, is tightly regulated by signaling pathways such as mTOR and SREBP1, which are often hyperactive in cancer cells to meet the high demand for lipids. mdpi.com Conversely, fatty acid oxidation, where (E)-hexadec-2-enoyl-CoA is an intermediate, generates FADH2 and NADH, directly fueling the electron transport chain and influencing the cell's energy status. mdpi.com Future research will likely focus on how cellular signaling networks dynamically regulate the flux of metabolites through the S1P degradation pathway and how the cell partitions the resulting palmitoyl-CoA between storage, membrane synthesis, and further catabolism.

Development of Novel Research Probes and Analogues

A significant challenge in studying the precise roles of metabolic intermediates like (E)-hexadec-2-enoyl-CoA is the difficulty in tracking their localization, interactions, and flux in a live-cell context. The development of novel chemical probes and substrate analogues represents a key future direction to overcome these hurdles. mskcc.org

Currently, there is a lack of specific probes for (E)-hexadec-2-enoyl-CoA. However, principles from chemical biology can be applied to design powerful new tools. mskcc.org These could include:

Tagged Analogues : Synthesizing analogues of (E)-hexadec-2-enoyl-CoA that incorporate bio-orthogonal handles, such as terminal alkynes or azides. These "clickable" probes would allow for the visualization of the molecule's subcellular distribution via fluorescence microscopy (after reaction with a tagged reporter) or for the capture of interacting proteins. nih.gov

Photo-affinity Probes : Designing analogues with photo-activatable crosslinking groups. Upon irradiation with UV light, these probes would covalently bind to the active sites of enzymes or other interacting proteins in their native cellular environment, enabling their subsequent identification by mass spectrometry.

Fluorescent Analogues : Incorporating a fluorescent dye into the fatty acyl chain could allow for direct imaging of its uptake and metabolism, although care must be taken to ensure the bulky dye does not prevent enzymatic recognition.

Non-reactive or "Trapping" Analogues : Creating analogues that are resistant to enzymatic modification, for example, by replacing the thioester with a non-hydrolyzable group or modifying the double bond. Such molecules could act as competitive inhibitors to trap and identify enzymes that bind the native substrate.

| Probe/Analogue Type | Potential Application | Research Question Addressed |

|---|---|---|

| Clickable Analogues (Alkyne/Azide) | Visualize localization, pull-down interacting proteins. nih.gov | Where does this molecule accumulate? What proteins does it bind to? |

| Photo-affinity Probes | Covalently label binding partners in situ. | What are the direct and transient enzymatic interactions in a live cell? |

| Fluorescent Analogues | Real-time tracking of metabolic flux. | How is the molecule transported and metabolized under different conditions? |

| Non-reactive "Trapping" Analogues | Inhibit enzymes and trap them in a bound state for identification. | What are the unknown enzymes that recognize this substrate? |

Computational Modeling and Systems Biology Approaches

The complexity of metabolic networks necessitates the use of computational and systems biology approaches to understand the role of individual components like (E)-hexadec-2-enoyl-CoA. Genome-scale metabolic models (GEMs) have been constructed for various organisms, from fungi like Mortierella alpina to humans, which include the reactions involving this compound. ebi.ac.ukd-nb.info

These models serve as powerful platforms for in silico investigation. Using techniques like Flux Balance Analysis (FBA), researchers can predict metabolic flux distributions throughout the entire network under different genetic or environmental conditions. d-nb.info For instance, one could simulate the effect of inhibiting the TECR enzyme and predict how the cell would reroute metabolites, potentially revealing alternative pathways or metabolic vulnerabilities. Computational studies have already highlighted the importance of related intermediates, such as trans-Hexadec-2-enoyl-[acp], in the metabolic signatures of cancer cells responding to targeted therapies. nih.gov

Future directions in this area will involve creating more sophisticated and dynamic models. This includes:

Integrating 'Omics' Data : Building models that integrate transcriptomic, proteomic, and metabolomic data to more accurately constrain reaction rates and reflect the true metabolic state of the cell.

Kinetic Modeling : Moving beyond steady-state models like FBA to develop kinetic models that can capture the dynamic behavior of metabolite concentrations over time. This would be particularly valuable for understanding the signaling role of the S1P pathway.

Multi-organelle Models : Developing models that explicitly account for different subcellular compartments (mitochondria, peroxisomes, endoplasmic reticulum) and the transport of metabolites between them. biorxiv.org This is crucial for understanding how peroxisomal β-oxidation and mitochondrial pathways cooperate and crosstalk. biorxiv.org

Predictive Toxicology and Drug Discovery : Using models to predict how perturbations in the pathways involving (E)-hexadec-2-enoyl-CoA might lead to disease states or to identify novel enzymatic targets for therapeutic intervention.

Investigation of Stereochemical Control in Metabolic Transformations

The stereochemistry of metabolic intermediates is tightly controlled by enzymes to ensure pathway efficiency and specificity. The transformations involving (E)-hexadec-2-enoyl-CoA are excellent examples of this principle. The enzyme enoyl-CoA hydratase (ECH) exhibits strict stereospecificity, acting on the trans double bond to produce the L-3-hydroxyacyl-CoA isomer, which is the correct substrate for the next enzyme in the β-oxidation spiral. wikipedia.orgnih.gov This is achieved through a rigid active site that precisely orients the substrate and the catalytic water molecule. wikipedia.org

An emerging area of research is the stereochemical challenge posed by the degradation of unsaturated fatty acids and the newly discovered β,γ-unsaturated isomers. acs.org The β-oxidation of naturally occurring unsaturated fatty acids often produces intermediates with cis double bonds, which are not substrates for ECH. The cell uses dedicated isomerases to convert these into the trans configuration.

The recent discovery that acyl-CoA dehydrogenases can generate (E)- and (Z)-3-hexadecenoyl-CoA introduces another layer of stereochemical complexity. acs.org These β,γ-isomers must be converted to the α,β-unsaturated (E)-hexadec-2-enoyl-CoA to proceed through β-oxidation. This conversion is catalyzed by a class of enzymes known as enoyl-CoA isomerases. A key future challenge is to identify the specific isomerase(s) responsible for handling these 3-enoyl-CoA species and to elucidate their reaction mechanisms and structures. Understanding how the cell maintains stereochemical fidelity while handling a diverse pool of saturated, unsaturated, and isomeric fatty acyl-CoAs is a fundamental question that remains to be fully answered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.